molecular formula C11H12BrFO2 B1376454 4-(4-Bromo-2-fluorophenoxy)oxane CAS No. 1239611-29-0

4-(4-Bromo-2-fluorophenoxy)oxane

Cat. No.: B1376454
CAS No.: 1239611-29-0
M. Wt: 275.11 g/mol
InChI Key: YHRRFQOLUFCRMI-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenoxy)oxane is an organic compound with the molecular formula C11H12BrFO2 and a molecular weight of 275.11 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenoxy group, which is further connected to an oxane ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenoxy)oxane typically involves the reaction of 4-bromo-2-fluorophenol with tetrahydropyran in the presence of triphenylphosphine and di-isopropyl azodicarboxylate. The reaction is carried out in tetrahydrofuran (THF) as a solvent, and the mixture is heated to reflux. The detailed steps are as follows:

  • Dissolve 4-bromo-2-fluorophenol and tetrahydropyran in THF.
  • Add triphenylphosphine and heat the mixture to reflux for 2 hours.
  • Cool the reaction mixture to 0°C and add di-isopropyl azodicarboxylate.
  • Reflux the mixture for an additional 12 hours.
  • Purify the product using column chromatography with ethyl acetate and petroleum ether as eluents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenoxy)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used, leading to different oxidation states and functional groups.

Scientific Research Applications

4-(4-Bromo-2-fluorophenoxy)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenoxy)oxane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can influence various biochemical pathways, although detailed studies on its specific molecular targets and pathways are limited .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-chlorophenoxy)oxane
  • 4-(4-Bromo-2-methylphenoxy)oxane
  • 4-(4-Bromo-2-nitrophenoxy)oxane

Uniqueness

4-(4-Bromo-2-fluorophenoxy)oxane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and properties compared to its analogs. The fluorine atom, in particular, can significantly influence the compound’s electronic properties and interactions with other molecules .

Properties

IUPAC Name

4-(4-bromo-2-fluorophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRFQOLUFCRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-bromo-2-fluorophenol and tetrahydro-4H-pyran-4-ol in analogy to Example 9c): MS (EI): 274 and 276 M+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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